

# Pharmacokinetic & Pharmacodynamic Profile of UNC2025

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

[Get Quote](#)

The following table consolidates the quantitative data on **UNC2025**'s absorption, distribution, and potency from key preclinical studies [1] [2] [3].

| Property                              | Value          | Experimental Context                                                  |
|---------------------------------------|----------------|-----------------------------------------------------------------------|
| Oral Bioavailability                  | 100%           | In mice [1].                                                          |
| Half-Life ( $T_{1/2}$ )               | 3.8 hours      | In mice [1].                                                          |
| Clearance (CL)                        | 9.2 mL/min/kg  | In mice [1].                                                          |
| C <sub>max</sub>                      | 1.6 $\mu$ M    | In mice, after a 3 mg/kg oral dose [3].                               |
| AUC <sub>last</sub>                   | 9.2 h· $\mu$ M | In mice, after a 3 mg/kg oral dose [3].                               |
| IC <sub>50</sub> (MERTK, biochemical) | 0.46 - 0.74 nM | Cell-free assay [1] [4].                                              |
| IC <sub>50</sub> (FLT3, biochemical)  | 0.35 - 0.8 nM  | Cell-free assay [1] [4].                                              |
| IC <sub>50</sub> (MERTK, cellular)    | 2.7 nM         | In 697 B-ALL cells; inhibition of phosphorylation after 1 hr [1] [3]. |

| Property                          | Value | Experimental Context                                                                        |
|-----------------------------------|-------|---------------------------------------------------------------------------------------------|
| IC <sub>50</sub> (FLT3, cellular) | 14 nM | In MOLM-14 AML cells (FLT3-ITD positive); inhibition of phosphorylation after 1 hr [1] [3]. |

## Detailed Experimental Protocols

The key findings in the table above are derived from the following standardized experimental methods.

### In Vitro Kinase Inhibition & Specificity Profiling

- **Purpose:** To determine the potency (IC<sub>50</sub>) and selectivity of **UNC2025** against a wide range of kinases.
- **Method:** **UNC2025** was tested in duplicate against **305 human kinases** using a **microcapillary electrophoresis assay** [1] [5]. The activity was also confirmed in B-ALL 697 cell lysates using the **ATP ActivX probe assay** [5].
- **Key Outcome:** The profiling confirmed that **UNC2025** is a potent dual MERTK/FLT3 inhibitor with pharmacologically useful selectivity, showing >45-fold selectivity for MERTK over AXL [1].

### Cellular Phosphorylation Inhibition Assay

- **Purpose:** To measure **UNC2025**'s ability to inhibit the phosphorylation (activation) of its target kinases in living cells.
- **Cell Lines:**
  - **697 cells:** A B-cell Acute Lymphoblastic Leukemia (B-ALL) cell line that expresses MERTK [1] [6].
  - **MOLM-14 cells:** An Acute Myeloid Leukemia (AML) cell line harboring the FLT3-ITD mutation [1] [6].
- **Protocol:**
  - Cells are cultured and treated with a range of concentrations of **UNC2025** or a vehicle control (DMSO) for **1 hour** [1] [4].
  - To stabilize phosphorylated proteins, **pervanadate** is added to the cultures for the final 3 minutes [4].
  - The target protein (e.g., MERTK) is **immunoprecipitated** from cell lysates.

- Levels of total protein and phosphorylated protein are detected and quantified by **immunoblot (Western blot)** analysis [1] [4].

## In Vivo Pharmacokinetic and Efficacy Studies

- **Purpose:** To evaluate the absorption, distribution, and therapeutic effect of **UNC2025** in animal models.
- **Animal Models:**
  - **Pharmacokinetics:** Normal mice [1] [3].
  - **Efficacy:** **NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG)** or similar immunodeficient mice transplanted with human leukemia cells (e.g., 697 B-ALL) or patient-derived AML samples [1].
- **Dosing:**
  - **PK Studies:** A single **3 mg/kg** oral dose (via gavage) was used to determine fundamental parameters [1] [2].
  - **Therapeutic Studies:** Doses of **50 mg/kg or 75 mg/kg** administered orally once daily were used to assess anti-tumor activity [1].
- **Key Analyses:**
  - **Blood Collection:** At various time points post-dose for measuring drug concentration [1].
  - **Target Engagement:** Bone marrow was harvested from leukemic mice to demonstrate that a single oral dose inhibits MERTK phosphorylation in bone marrow leukemic blasts by >90% [1] [5].
  - **Efficacy Endpoints:** Tumor burden (via bioluminescence imaging), overall survival, and quantification of human leukemia cells in organs (by flow cytometry) [1].

## Mechanism of Action and Signaling Pathways

The diagram below illustrates the primary molecular mechanism of **UNC2025** and its downstream effects in leukemia cells.



[Click to download full resolution via product page](#)

**UNC2025** inhibits *MERTK/FLT3* kinases, blocking pro-survival signals and inducing anti-leukemic effects.

## Conclusion and Research Implications

The preclinical data demonstrates that **UNC2025** possesses a highly favorable pharmacokinetic profile, characterized by **complete oral bioavailability and a half-life suitable for once-daily dosing** [1]. Its potent inhibition of *MERTK* and *FLT3*, both key drivers in acute leukemias, translates to significant anti-cancer activity in vitro and in vivo, including:

- **Induction of apoptosis** and reduction of proliferation in sensitive leukemia cell lines [1].

- **Significant reduction in tumor burden** and **increase in median survival** in mouse xenograft models of ALL and AML [1].
- **Synergistic effects** with conventional chemotherapy (e.g., methotrexate), suggesting potential for combination regimens that could allow for dose reduction of cytotoxic drugs [1].

These robust supporting data validate **UNC2025** as a promising clinical candidate for the treatment of acute leukemia and justify its continued development.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]
2. UNC2025, a Potent and Orally Bioavailable MER/FLT3 ... [pmc.ncbi.nlm.nih.gov]
3. UNC2025 | MER/FLT3 Inhibitor [medchemexpress.com]
4. UNC2025 | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]
5. UNC2025 - Potent MERTK Tyrosine Kinase Inhibitor [apexbt.com]
6. UNC2025 HCl | Axl inhibitor | Mechanism | Concentration [selleckchem.com]

To cite this document: Smolecule. [Pharmacokinetic & Pharmacodynamic Profile of UNC2025].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548057#unc2025-pharmacokinetics>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)